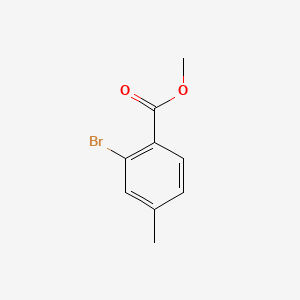

Methyl 2-bromo-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTUYAFJAGLQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617935 | |

| Record name | Methyl 2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87808-49-9 | |

| Record name | Methyl 2-bromo-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87808-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4-methylbenzoate from 2-bromo-4-methylbenzoic acid

This guide provides a comprehensive overview of the synthesis of methyl 2-bromo-4-methylbenzoate, a key intermediate in the development of various pharmaceutical and specialty chemical products. Addressed to researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, procedural details, safety protocols, and characterization of this important chemical transformation.

Introduction

This compound (CAS No. 87808-49-9) is a valuable building block in organic synthesis.[1] Its utility is primarily derived from the presence of multiple reactive sites: the ester functionality, which can undergo hydrolysis or amidation, and the aryl bromide, which is amenable to a variety of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These characteristics make it a sought-after intermediate in the construction of complex molecular architectures. The most common and direct route to this compound is the Fischer esterification of 2-bromo-4-methylbenzoic acid with methanol, a reaction that is both cost-effective and scalable.[1]

Reaction at a Glance

| Reactants | Product | Catalyst | Reaction Type |

| 2-bromo-4-methylbenzoic acid, Methanol | This compound, Water | Concentrated Sulfuric Acid (H₂SO₄) | Fischer-Speier Esterification |

Mechanistic Insights: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[2] The reaction proceeds through a series of equilibrium steps, and understanding these is crucial for optimizing reaction conditions and maximizing yield.

The key steps in the mechanism are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule.

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst or another molecule of methanol, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is common practice to use an excess of the alcohol (methanol in this case) or to remove the water as it is formed.[2]

Caption: Fischer Esterification Mechanism Workflow.

Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification of substituted benzoic acids.[3][4][5]

Materials and Equipment

-

2-bromo-4-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylbenzoic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution. The addition of sulfuric acid is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: General Synthesis and Purification Workflow.

Safety Considerations

A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis.

| Chemical | Hazards | Precautions |

| 2-bromo-4-methylbenzoic acid | Skin and eye irritant. | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. |

| Methanol | Highly flammable, toxic if ingested, inhaled, or absorbed through the skin. Can cause blindness and central nervous system damage. | Use in a fume hood. Avoid contact with skin and eyes. Keep away from ignition sources. |

| Concentrated Sulfuric Acid | Highly corrosive, causes severe burns. Reacts violently with water. | Handle with extreme care in a fume hood. Wear acid-resistant gloves, safety goggles, and a face shield. Add to other solutions slowly and cautiously. |

| Diethyl Ether | Extremely flammable, forms explosive peroxides upon standing. | Use in a fume hood away from ignition sources. Ensure peroxide-free ether is used. |

General Safety Practices:

-

Always wear appropriate PPE.

-

Perform the reaction in a well-ventilated fume hood.

-

Have appropriate spill kits and fire extinguishers readily available.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected spectral data for the closely related isomer, methyl 4-bromo-2-methylbenzoate, which can serve as a reference.

| Technique | Expected Data for Methyl 4-bromo-2-methylbenzoate |

| ¹H NMR (CDCl₃) | δ 7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H)[6] |

| IR (neat) | 1726 cm⁻¹ (C=O stretch)[6] |

Troubleshooting and Field-Proven Insights

-

Low Yield: Fischer esterification is an equilibrium process. To improve the yield, ensure that an excess of methanol is used and that the reaction is allowed to proceed for a sufficient amount of time. The use of anhydrous methanol is also critical, as the presence of water will shift the equilibrium back towards the reactants.

-

Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reflux time, the reaction time can be extended. Ensure that the reaction temperature is maintained at the reflux point of methanol.

-

Steric Hindrance: While 2-bromo-4-methylbenzoic acid is not severely sterically hindered, ortho-substituted benzoic acids can sometimes exhibit slower reaction rates in Fischer esterifications.[7] If the reaction is sluggish, a stronger acid catalyst or a higher boiling point alcohol (if compatible with the desired product) could be considered, though for methyl ester synthesis, this is not an option.

-

Purification Challenges: If the crude product is an oil, vacuum distillation is an effective purification method. If it is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.

Conclusion

The synthesis of this compound via Fischer esterification of 2-bromo-4-methylbenzoic acid is a robust and well-established method. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for a wide range of applications in pharmaceutical and chemical research. Careful work-up and purification are key to obtaining the product in high purity.

References

-

Exploring the Synthesis Pathways of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

-

The Fischer Esterification. Available at: [Link]

-

General procedure for the synthesis of methyl benzoates. Royal Society of Chemistry. Available at: [Link]

-

Fischer Esterification. Available at: [Link]

-

Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem. Available at: [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. Available at: [Link]

-

2-Bromo-4-methylbenzoic acid. PubChem. Available at: [Link]

-

Fischer Esterification of Benzoic Acid Lab Manual. Studylib. Available at: [Link]

-

5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Available at: [Link]

-

Fischer Esterification Procedure. Available at: [Link]

-

Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

-

esterification of benzoic acid to methyl benzoate. Available at: [Link]

-

2-Bromo-benzoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. Available at: [Link]

-

Benzoic acid, 4-bromo-, methyl ester. NIST WebBook. Available at: [Link]

-

Methyl 4-bromo-2-methylbenzoate. PubChem. Available at: [Link]

-

Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. Available at: [Link]

-

2-Bromo-4-methylbenzonitrile. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. studylib.net [studylib.net]

- 5. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-4-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-bromo-4-methylbenzoate (CAS No. 87808-49-9), a key building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural, physical, and chemical characteristics. The guide covers its synthesis, spectral properties, reactivity, and safety considerations, providing a holistic understanding to facilitate its effective application in research and development.

Introduction: Strategic Importance in Synthesis

This compound is a substituted aromatic ester that has garnered significant interest as a versatile intermediate. Its strategic importance lies in the unique arrangement of its functional groups: a bromine atom, a methyl group, and a methyl ester on a benzene ring. This specific substitution pattern allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.

Notably, the presence of the bromine atom at the ortho-position to the ester group and meta to the methyl group introduces specific steric and electronic effects that influence its reactivity. This compound is particularly instrumental in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational in the construction of novel carbon-carbon bonds in drug discovery and materials science.[1] A thorough understanding of its physicochemical properties is therefore paramount for optimizing reaction conditions, ensuring purity, and guaranteeing the reliable supply of this critical research chemical.

Molecular Structure and Identification

The unique reactivity and physical properties of this compound are a direct consequence of its molecular structure.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 87808-49-9[1] |

| Molecular Formula | C₉H₉BrO₂[2] |

| Molecular Weight | 229.07 g/mol [2] |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(=O)OC |

| InChI Key | DJTUYAFJAGLQCK-UHFFFAOYSA-N[2] |

Physicochemical Properties

A comprehensive understanding of the physical properties of a compound is crucial for its handling, purification, and use in chemical reactions. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature | Inferred from properties |

| Melting Point | ~20-22 °C (predicted) | |

| Boiling Point | ~250 °C at 760 mmHg (predicted) | |

| 161-164 °C at 32 Torr | ||

| Density | ~1.433 g/cm³ (predicted) | |

| Refractive Index | ~1.545 (predicted) | |

| Solubility | Soluble in organic solvents such as ether, alcohol, and chloroform. |

Synthesis and Purification

The primary and most common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-bromo-4-methylbenzoic acid.

Synthesis Workflow

The synthesis typically involves the following steps:

Caption: General synthesis workflow for this compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-bromo-4-methylbenzoic acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.[1]

The efficiency of this process is critical for its commercial viability and availability for research purposes.[1]

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra for this specific compound are not widely available in public databases, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons.

-

Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as a complex multiplet or as distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The bromine atom will deshield the adjacent proton, while the methyl group will have a slight shielding effect.

-

Methoxy Protons (3H): A sharp singlet is expected for the methyl ester protons, typically in the range of δ 3.8-4.0 ppm.

-

Methyl Protons (3H): A singlet for the methyl group on the aromatic ring will appear further upfield, likely in the range of δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet in the highly deshielded region of the spectrum, typically around δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom will be significantly shielded, while the carbon attached to the ester group will be deshielded. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.

-

Methoxy Carbon (O-CH₃): The carbon of the methoxy group will resonate at approximately δ 52 ppm.

-

Methyl Carbon (Ar-CH₃): The methyl carbon attached to the aromatic ring will appear at a higher field, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an ester.

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester will be observed in the range of 1100-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the interplay of its three functional groups.

Electronic and Steric Effects

-

Bromine Atom: The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons through resonance.

-

Methyl Group: The methyl group is an ortho-, para-directing activator due to its electron-donating inductive and hyperconjugation effects.

-

Methyl Ester Group: The methyl ester is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects.

The overall reactivity of the aromatic ring is a balance of these competing effects. The positions ortho and para to the activating methyl group are also influenced by the deactivating bromo and ester groups, making electrophilic substitution reactions complex.

Palladium-Catalyzed Cross-Coupling Reactions

The most significant application of this compound is in palladium-catalyzed cross-coupling reactions, where the C-Br bond serves as a reactive handle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

These reactions, including the Suzuki, Heck, and Sonogashira couplings, are pivotal for constructing complex organic molecules and are extensively used in drug discovery and development.[1] The ability to form new carbon-carbon bonds with high efficiency and selectivity makes this compound a valuable building block for medicinal chemists.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate with a unique combination of functional groups that enable a wide array of synthetic transformations. Its physicochemical properties, particularly its reactivity in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the synthesis of complex molecules in the pharmaceutical and materials science industries. This guide provides a comprehensive overview of its properties, synthesis, and handling, serving as a valuable resource for scientists and researchers. A thorough understanding of these characteristics is key to leveraging the full potential of this versatile building block in innovative research and development endeavors.

References

- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo

- Methyl 2-bromo-4-methylbenzo

- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo

- Chemical Safety Data Sheet MSDS / SDS - METHYL 2-BROMO-4-METHYLBENZO

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

-

Cross-coupling reaction - Wikipedia. (URL: [Link])

-

Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. … - ResearchGate. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

4 - The Royal Society of Chemistry. (URL: [Link])

-

Substituent Effects - La Salle University. (URL: [Link])

-

Effect of bromine substituent on optical properties of aryl compounds - ResearchGate. (URL: [Link])

-

In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct? : r/chemhelp - Reddit. (URL: [Link])

-

16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])

-

14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (URL: [Link])

-

13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. (URL: [Link])

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. (URL: [Link])

-

This compound | C9H9BrO2 | CID 21779704 - PubChem. (URL: [Link])

-

2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292 - PubChem. (URL: [Link])

-

Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem. (URL: [Link])

-

Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem - NIH. (URL: [Link])

-

Benzoic acid, 4-bromo-, methyl ester - the NIST WebBook. (URL: [Link])

-

Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. (URL: [Link])

Sources

Methyl 2-bromo-4-methylbenzoate CAS number and molecular structure

An In-Depth Technical Guide to Methyl 2-bromo-4-methylbenzoate: Synthesis, Applications, and Core Principles for Researchers

Abstract

This compound (CAS No. 87808-49-9) is a pivotal chemical intermediate, extensively utilized in the synthesis of complex organic molecules within the pharmaceutical and material science sectors.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It elucidates the compound's core properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, explores its strategic applications in modern synthetic chemistry, and outlines critical safety and handling procedures. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying causality, ensuring a robust and reproducible application of this versatile building block.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application in research and development.

Molecular Structure and Identifiers

The structure of this compound features a benzene ring substituted with a methyl group, a bromine atom, and a methyl ester group. The ortho-positioning of the bromine atom relative to the ester is a key feature influencing its reactivity in cross-coupling reactions.

Molecular Structure:

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 87808-49-9 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [2][3][4] |

| Molecular Weight | 229.07 g/mol | [2][3] |

| InChI Key | DJTUYAFJAGLQCK-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | COC(=O)C1=C(Br)C=C(C)C=C1 | [4] |

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and purification procedures.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | [3] |

| Boiling Point | 161-164 °C (at 32 Torr) | [3] |

| Density | 1.433 g/cm³ (Predicted) | [3] |

| Flash Point | 113.962 °C | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Synthesis Pathway and Experimental Protocol

The reliable synthesis of this compound is crucial for its availability in research. The most common and efficient method is the Fischer esterification of its carboxylic acid precursor, 2-bromo-4-methylbenzoic acid (CAS No. 7697-27-0).[1]

Mechanistic Rationale

The synthesis involves the acid-catalyzed esterification of 2-bromo-4-methylbenzoic acid with methanol.[1] Concentrated sulfuric acid is typically employed as the catalyst. Its role is twofold: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. Secondly, it acts as a dehydrating agent, sequestering the water formed during the reaction and shifting the equilibrium towards the product side, thus maximizing the yield according to Le Châtelier's principle. Refluxing in anhydrous methanol ensures the reaction proceeds to completion.[1]

Synthesis Workflow Diagram

The diagram below outlines the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for ensuring reaction completion and purity.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Charging the Flask: To the round-bottom flask, add 2-bromo-4-methylbenzoic acid (1.0 eq). Add anhydrous methanol (approx. 10-15 mL per gram of carboxylic acid), which acts as both the solvent and the reactant.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. This will precipitate the crude ester and dilute the acid. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield the pure this compound as a solid.

Core Applications in Modern Organic Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups. The bromo substituent serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry and material science.[1]

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental for constructing complex molecular scaffolds from simpler precursors.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl structures prevalent in pharmaceuticals.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, essential for synthesizing natural products and functional materials.

The ester group can be subsequently hydrolyzed to the carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.

Role as a Versatile Synthetic Intermediate

The following diagram illustrates the central role of this compound as a divergent intermediate.

Caption: Role as an intermediate in cross-coupling reactions.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. This compound possesses specific hazards that require careful management.

Table 3: GHS Hazard and Precautionary Information

| Hazard Statement | Description | Precautionary Statements (Examples) |

| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |

| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Source:[5]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its well-defined structure and reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, empowers researchers to leverage its full potential in advancing pharmaceutical discovery and material science innovation.

References

- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo

- Methyl 2-bromo-4-methylbenzo

- 2-Bromo-4-methylbenzoic acid 97 7697-27-0 - Sigma-Aldrich. (URL: )

- Chemical Safety Data Sheet MSDS / SDS - METHYL 2-BROMO-4-METHYLBENZO

- Methyl 2-bromo-4-methylbenzo

- This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (URL: )

- SAFETY D

Sources

An In-depth Technical Guide to the Commercial Availability and Supply of Methyl 2-bromo-4-methylbenzoate

Introduction: The Strategic Importance of Methyl 2-bromo-4-methylbenzoate in Synthesis

This compound (CAS No. 87808-49-9) is a substituted aromatic ester that serves as a highly versatile and critical building block in modern organic synthesis.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups: the methyl ester, which can undergo hydrolysis and amidation, and the aryl bromide, a key handle for carbon-carbon and carbon-heteroatom bond formation. This structure makes it an invaluable intermediate, particularly in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures.[1]

The bromine atom at the 2-position facilitates a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational methods in drug discovery for creating novel molecular scaffolds.[1] Given its role as a precursor to more complex molecules, securing a reliable, high-purity supply of this reagent is a paramount concern for any research or development program. This guide provides an in-depth analysis of its commercial availability, criteria for supplier selection, and best practices for quality assessment and handling.

Commercial Landscape and Supplier Availability

This compound is readily available from a wide range of chemical suppliers, catering to needs from laboratory-scale research (grams) to pilot-plant and commercial-scale production (kilograms to metric tons). Suppliers can be broadly categorized into large, multinational catalog companies and specialized synthesis laboratories.

| Supplier Category | Representative Companies | Typical Scale | Key Advantages |

| Global Chemical Catalogs | Thermo Scientific (Alfa Aesar)[2][3], Sigma-Aldrich (Merck) | 1g - 100g | Broad inventory, fast delivery for small quantities, established quality systems. |

| Fine Chemical Producers | BLD Pharm[4], TCI America[5], Chem-Impex[6] | 5g - 1kg | Competitive pricing for intermediate quantities, diverse product grades. |

| Manufacturers & Custom Synthesis | NINGBO INNO PHARMCHEM CO.,LTD.[1], Greenbo Biochem[7] | >1kg to tons | Bulk quantities, potential for custom specifications and GMP-grade production. |

This table is illustrative and not exhaustive. Researchers should always conduct a thorough supplier search for their specific needs.

The Scientist's Protocol for Supplier Qualification

Selecting a supplier is not merely a purchasing decision; it is the first critical step of the experimental workflow. The quality of your starting material dictates the success, reproducibility, and scalability of your synthesis. A rigorous vetting process is essential.

Step 1: Documentation Scrutiny - The Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for assessing material quality. Do not proceed with an order if a representative CoA is not available.

Key Parameters to Analyze on a CoA:

-

Identity Confirmation: The CoA must confirm the structure, typically via ¹H NMR and Mass Spectrometry. The data should be consistent with the expected structure of this compound.[8][9][10]

-

Purity Assessment: This is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9][11] For most R&D applications, a purity of ≥97% is acceptable. For later-stage development, ≥99% is often required.

-

Residual Solvents: The manufacturing process may leave trace amounts of solvents (e.g., methanol, ethyl acetate). While often not critical for early research, this becomes a major concern in pharmaceutical applications.

-

Water Content: Usually measured by Karl Fischer titration. Excess water can interfere with moisture-sensitive reactions, such as Grignard formation or certain coupling reactions.

Step 2: Understanding the Synthetic Route and Potential Impurities

The primary synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-bromo-4-methylbenzoic acid.[1][12]

-

Esterification: Typically achieved by reacting 2-bromo-4-methylbenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid.[1][12]

-

Potential Impurity: Unreacted 2-bromo-4-methylbenzoic acid. This acidic impurity can be problematic, neutralizing bases or poisoning catalysts in subsequent steps. Its presence can often be detected by HPLC.

-

Understanding this pathway allows a scientist to anticipate likely impurities and specifically look for their absence in the analytical data provided by the supplier.

Step 3: The Vetting Workflow - A Systematic Approach

A systematic approach ensures that all critical factors are considered before committing to a purchase, especially for scale-up campaigns.

Caption: A systematic workflow for vetting and selecting a chemical supplier.

Practical Guidance: Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.[13]

Safety Data Sheet (SDS) Review

Before handling the compound, a thorough review of the SDS is mandatory. For aryl bromides like this, pay close attention to:

-

Hazard Statements: Typically causes skin and serious eye irritation. May cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Standard PPE includes nitrile gloves, safety goggles, and a lab coat.[14][15] Work should be conducted in a well-ventilated fume hood.[15][16]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Storage and Stability

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][16] For long-term storage, refrigeration (2-8°C) is often recommended to minimize degradation.[6]

-

Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and acid or base. Ensuring the container is tightly sealed is critical.[13]

The relationship between proper documentation, handling, and experimental success is not trivial. It is a foundational pillar of reproducible science.

Caption: The relationship between documentation, safe handling, and synthetic success.

Conclusion

This compound is a commercially accessible and vital chemical intermediate. While its procurement may seem straightforward, a disciplined, science-driven approach to supplier selection and quality validation is indispensable for the research and drug development professional. By treating supplier qualification with the same rigor as the experimental design itself—scrutinizing the CoA, understanding potential impurities from the synthetic route, and adhering to strict handling protocols—scientists can mitigate risks, ensure reproducibility, and build a solid foundation for their synthetic endeavors.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of this compound.

- Thermo Fisher Scientific. (n.d.). This compound, 98% 5 g. Thermo Scientific Chemicals.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylbenzoic acid 97.

- Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.

- CymitQuimica. (n.d.). This compound, 98%.

- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.

- BLD Pharm. (n.d.). 87808-49-9|this compound.

- ChemicalBook. (n.d.). METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.

- ChemScene. (n.d.). Certificate of Analysis - Methyl 4-bromo-2-fluoro-3-methylbenzoate.

- Echemi. (n.d.). Methyl 3-bromo-4-methylbenzoate.

- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.

- Briti Scientific. (n.d.). Certificate of Analysis - CIS-Bromo Benzoate, >96%.

- Thermo Fisher Scientific. (n.d.). Certificate of Analysis - Methyl 2-bromo-3-methylbenzoate, 98%.

- Simson Pharma. (n.d.). CERTIFICATE OF ANALYSIS - Methyl-4-Bromo-2-Fluoro Benzoate.

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- StressMarq Biosciences Inc. (2025). Proper Reagent Storage and Handling.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 3-Bromo-4-methylbenzoic acid methyl ester.

- Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95.

- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Ethidium Bromide Safe Handling and Disposal Procedures.

- Fisher Scientific. (n.d.). Methyl 3-Bromo-4-methylbenzoate 98.0+%, TCI America™.

- ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.

Sources

- 1. nbinno.com [nbinno.com]

- 2. H63144.06 [thermofisher.com]

- 3. This compound, 98% | CymitQuimica [cymitquimica.com]

- 4. 87808-49-9|this compound|BLD Pharm [bldpharm.com]

- 5. Methyl 3-Bromo-4-methylbenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. britiscientific.com [britiscientific.com]

- 12. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 13. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 14. ehs.providence.edu [ehs.providence.edu]

- 15. ehs.gatech.edu [ehs.gatech.edu]

- 16. researchgate.net [researchgate.net]

Methyl 2-bromo-4-methylbenzoate: A Strategic Building Block in Modern Organic Synthesis

Abstract

Methyl 2-bromo-4-methylbenzoate has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique substitution pattern that enables a diverse range of chemical transformations. The strategic placement of a bromine atom ortho to a methyl ester and para to a methyl group provides a versatile scaffold for constructing complex molecular architectures. This guide offers an in-depth exploration of the compound's chemical profile, core reactivity, and its application in target-oriented synthesis. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions, provide field-tested experimental protocols, and present a case study illustrating its role in the synthesis of pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: Chemical Profile and Strategic Importance

This compound (CAS No. 99548-55-7) is a substituted aromatic ester that serves as a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99548-55-7 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | Clear liquid | [3] |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents like ethyl acetate, DMF | [3] |

Spectroscopic Data

The structural identity of this compound is confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): δ 7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H).[3]

-

Infrared (IR, neat): 1726 cm⁻¹ (C=O stretch).[3]

The proton NMR spectrum clearly shows the aromatic protons, the singlet for the methyl ester protons, and the singlet for the methyl group on the ring, consistent with the assigned structure.

The Synthetic Advantage: Analyzing the Arrangement of Functional Groups

The synthetic power of this compound lies in its trifunctional nature:

-

Aryl Bromide: The C-Br bond is the primary reactive site for a host of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

-

Methyl Ester: This group is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in decarboxylation reactions.

-

Methyl Group: While less reactive, the benzylic protons of the methyl group can be functionalized under specific conditions, for instance, via radical bromination using N-Bromosuccinimide (NBS), to introduce another point of diversity.[5]

This arrangement allows chemists to build molecular complexity in a controlled manner, making it a highly sought-after intermediate.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by transformations involving the aryl bromide. Palladium-catalyzed cross-coupling reactions are paramount, providing efficient and selective methods for bond construction.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern organic synthesis and are central to the utility of this building block.[4]

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[1] This reaction is fundamental in the synthesis of biphenyl structures, which are prevalent in pharmaceuticals and materials science.

The choice of catalyst, base, and solvent is critical for success. Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The base, typically an inorganic carbonate or phosphate (e.g., K₂CO₃, K₃PO₄), plays a crucial role in activating the boronic acid for transmetalation.[6][7] A mixed solvent system, such as dioxane/water or toluene/water, is often employed to solubilize both the organic and inorganic reaction components.[6]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[8] This reaction is invaluable in drug discovery for synthesizing arylamines, a common motif in bioactive molecules. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, like Xantphos), and a base.[9] The choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) are common, but for substrates with base-sensitive groups (like esters), milder inorganic bases such as Cs₂CO₃ may be preferred to prevent hydrolysis.[9][10]

The Sonogashira coupling is a method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base like triethylamine (Et₃N), which also serves as the solvent.[11][12] The resulting aryl alkynes are versatile intermediates for further transformations or can be final products themselves, particularly in materials science applications.

Grignard Reagent Formation and Subsequent Reactions

While less common for substrates containing an ester group due to compatibility issues, it is theoretically possible to form a Grignard reagent from this compound. This would involve reacting the aryl bromide with magnesium metal. The resulting Grignard reagent would be a potent nucleophile but would likely react with the ester functionality of another molecule of the starting material. This pathway is generally avoided in favor of the more selective cross-coupling reactions.

Applications in Target-Oriented Synthesis

The true value of a building block is demonstrated by its successful application in the synthesis of complex, high-value molecules.

Case Study: Synthesis of a Biphenyl Carboxylic Acid Intermediate

A key step in the synthesis of various pharmaceuticals, including potential anticancer agents, involves the creation of a biphenyl carboxylic acid core.[13] this compound is an ideal starting material for constructing a related structure, methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.[14][15] This intermediate can then be hydrolyzed to the corresponding carboxylic acid.

A patent describes a process where this compound undergoes a palladium-catalyzed reaction with a vinylboronic acid derivative.[16] This demonstrates its utility in forming C-C bonds under industrial settings. A more direct application would be a Suzuki coupling with p-tolylboronic acid.

This biphenyl scaffold is a privileged structure in medicinal chemistry, found in drugs like the anti-inflammatory agent Fenbufen.[13]

Experimental Protocols: A Practical Guide

The following protocols are representative procedures for key reactions involving this compound and its close analogs. They are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is based on established procedures for the Suzuki coupling of aryl bromides.[6][7][17]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete (typically 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The choice of a stronger base like K₃PO₄ is often beneficial for aryl bromides, as it can accelerate the transmetalation step, which is frequently rate-limiting.[7] The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is adapted from general procedures for the amination of aryl bromides, with considerations for the ester functionality.[8][9][18]

Materials:

-

This compound (1.0 equiv)

-

Secondary amine (e.g., Morpholine) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

-

Xantphos (2.4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous and degassed

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.024 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 mmol) and degassed toluene (5 mL).

-

Nucleophile Addition: Add the secondary amine (1.2 mmol) via syringe.

-

Reaction: Seal the tube and heat the mixture at 100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the solution and purify the residue by column chromatography.

Expert Insight: The Pd₂(dba)₃/Xantphos catalyst system is highly effective for coupling a wide range of amines with aryl bromides.[9] While NaOtBu is a strong base, its use is often necessary for efficient amination. If ester hydrolysis is a concern, switching to a milder base like Cs₂CO₃ and a more polar solvent like dioxane, potentially at a higher temperature, could be explored.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation.[2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a strategically important and versatile building block in organic synthesis. Its true power is realized through modern palladium-catalyzed cross-coupling reactions, which provide efficient pathways to valuable biphenyl, arylamine, and arylalkyne structures. The protocols and applications discussed in this guide highlight its utility in constructing complex molecules for the pharmaceutical and agrochemical industries. As the demand for novel and intricate molecular architectures continues to grow, the importance of well-designed, multifunctional intermediates like this compound will only increase, solidifying its role as a key tool in the synthetic chemist's arsenal.

References

-

4′-Methyl-2-biphenylcarboxylic acid . Amerigo Scientific. [Link]

-

Exploring the Synthesis Pathways of this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . Organic Syntheses Procedure. [Link]

-

Organic & Biomolecular Chemistry . RSC Publishing. [Link]

- One-pot technology of 4'-methyl-2-carboxylate biphenyl.

-

Supporting Information for manuscript entitled: HBr catalyzed aerobic oxidative esterification of alcohols in methanol . The Royal Society of Chemistry. [Link]

-

Synthesis of methyl 4-bromo-2-methylbenzoate . PrepChem.com. [Link]

-

A supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media . RSC Advances. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class . Pendidikan Kimia. [Link]

-

Methyl 4-bromo-2-methylbenzoate . PubChem. [Link]

-

Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound . PubChem. [Link]

-

Methyl Benzoate (NMR) . University of Calgary. [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. Buy 4'-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [smolecule.com]

- 15. 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 16. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Introduction: The Strategic Value of Methyl 2-bromo-4-methylbenzoate in Modern Synthesis

An In-Depth Technical Guide to the Core Reactions of Methyl 2-bromo-4-methylbenzoate

This compound (CAS No. 87808-49-9) is a deceptively simple aromatic compound that serves as a highly versatile and strategic building block in organic synthesis. Its structure, featuring an ortho-bromo substituent, a para-methyl group, and a methyl ester, presents a unique combination of steric and electronic properties. This arrangement allows for selective and high-yield transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and advanced materials.[1][2] The bromine atom is the primary reactive handle, primed for a host of palladium-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.[1] This guide provides an in-depth exploration of the core reactivity of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and providing field-proven protocols for key transformations.

Part 1: Synthesis and Preparation

A reliable supply of high-purity starting material is paramount for any synthetic campaign. The most common and straightforward synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[1]

Synthesis via Fischer Esterification

The reaction involves treating 2-bromo-4-methylbenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product.

Experimental Protocol: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methylbenzoic acid (21.5 g, 100 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL). While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid, and finally with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product. Further purification by vacuum distillation will afford this compound as a high-purity liquid or low-melting solid.

Caption: Workflow for the synthesis of this compound.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions: The Core of Reactivity

The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that forges new bonds with remarkable efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[3]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3][4] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating transmetalation.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Degassing: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL), via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours until TLC indicates complete consumption of the starting material.

-

Work-up: Cool the reaction, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | ~95 |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | ~88 |

Table 1: Representative conditions for Suzuki coupling reactions. Yields are typical and may vary.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction is a powerful method for forming substituted alkenes by coupling aryl halides with olefins in the presence of a base.[5] It is particularly valuable for creating C-C bonds at an sp² carbon of an alkene.[6]

Mechanism Insight: The cycle begins with oxidative addition, similar to the Suzuki coupling. The key difference is the subsequent step, which involves migratory insertion (or carbopalladation) of the alkene into the Aryl-Pd bond. The final step is a β-hydride elimination, which forms the double bond in the product and generates a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[5] The regioselectivity of the insertion and the geometry of the final alkene are key considerations.

Experimental Protocol: Heck Reaction with Methyl Acrylate

-

Setup: In a Schlenk tube, combine this compound (229 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and a phosphine ligand like tri(o-tolyl)phosphine (12 mg, 0.04 mmol).

-

Reagent Addition: Add a base, such as triethylamine (210 μL, 1.5 mmol), and methyl acrylate (135 μL, 1.5 mmol).

-

Solvent: Add a polar aprotic solvent like DMF or acetonitrile (5 mL).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles.

-

Reaction: Heat the sealed tube to 100 °C for 16 hours.

-

Work-up and Purification: After cooling, dilute with water and extract with ether. Wash the organic phase, dry, concentrate, and purify by column chromatography to yield the substituted cinnamate derivative.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is indispensable for synthesizing conjugated enyne systems found in natural products and materials science.

Mechanism Insight: This reaction uniquely employs a dual-catalyst system. The palladium cycle is similar to other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Aryl-Pd(II) complex, followed by reductive elimination to yield the aryl alkyne product.[7][8] Copper-free protocols have also been developed to avoid potential issues with homocoupling of the alkyne.[9][10]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Inert Atmosphere: To a Schlenk flask under argon, add this compound (229 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol), and copper(I) iodide (4 mg, 0.02 mmol).

-

Solvent and Base: Add degassed triethylamine (5 mL) as both the solvent and base.

-

Alkyne Addition: Add phenylacetylene (121 μL, 1.1 mmol) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.

-

Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate, wash with ammonium chloride solution and brine, then dry and concentrate.

-

Purification: Purify via flash chromatography to isolate the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[11] It facilitates the coupling of aryl halides with a vast range of primary and secondary amines.

Mechanism Insight: The catalytic cycle mirrors other cross-couplings: oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOt-Bu) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[11][12][13] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step, especially with less reactive aryl bromides.[13]

Caption: Simplified workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup: In a glovebox, charge an oven-dried vial with sodium tert-butoxide (135 mg, 1.4 mmol).

-

Catalyst/Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 9 mg, 0.01 mmol) and a suitable ligand (e.g., XPhos, 19 mg, 0.04 mmol).

-

Reagents: Add this compound (229 mg, 1.0 mmol).

-

Solvent/Amine: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (105 μL, 1.2 mmol).

-

Reaction: Seal the vial and heat to 100 °C for 12-24 hours.

-

Work-up and Purification: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Other Key Transformations

While palladium catalysis dominates its reactivity, this compound can undergo other important transformations.

Grignard Reagent Formation and Reaction

Formation of a Grignard reagent by reacting the aryl bromide with magnesium metal converts the electrophilic aromatic carbon into a potent nucleophile.[14]

Causality and Challenges: This reaction must be performed under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water.[14][15] A significant challenge with this substrate is the presence of the ester functionality, which is itself an electrophile. The newly formed Grignard reagent can potentially react with the ester of another molecule. Therefore, the reaction is typically performed by adding the aryl bromide slowly to magnesium turnings to keep the instantaneous concentration of the Grignard reagent low, followed by immediate trapping with an external electrophile.

Experimental Protocol: Grignard Formation and Reaction with an Ester

-

Setup: Place magnesium turnings (36 mg, 1.5 mmol) in an oven-dried, three-neck flask under argon. Add a small crystal of iodine to activate the magnesium surface.[16]

-

Initiation: Add a small portion of a solution of this compound (229 mg, 1.0 mmol) in anhydrous THF (10 mL). Gentle warming may be required to initiate the reaction (disappearance of iodine color).

-

Grignard Formation: Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

-

Reaction: Cool the newly formed Grignard solution to 0 °C. Slowly add a solution of an electrophile, such as methyl benzoate (1.1 mmol) in anhydrous THF.[15][16]

-

Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ether, wash, dry, and purify by chromatography.

Conclusion

This compound is a cornerstone intermediate whose reactivity is defined by the strategic placement of its functional groups. Its C-Br bond is an exceptionally versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the precise and efficient construction of complex molecular architectures. Furthermore, its capacity to form organometallic reagents like Grignard reagents opens up alternative pathways for nucleophilic addition. A thorough understanding of these core reactions, including the mechanistic principles and practical experimental considerations detailed in this guide, empowers researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this valuable building block.

References

- Exploring the Synthesis Pathways of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/21174917/]

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00806g]

- A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol048143y]

- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo035093k]

- Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [URL: https://www.prepchem.

- METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/cas/CB82500057.html]

- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/harnessing-suzuki-cross-coupling-with-4-bromo-2-methylbenzoic-acid_11678.html]

- Grignard Reaction. Department of Chemistry, University of Massachusetts Boston. [URL: https://www.umb.edu/editor_uploads/images/chemistry/Grignard_Reaction.pdf]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents. [URL: https://patents.google.

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Catalytic_Reactions/24.

- Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]

- Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]

- Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.

- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Missouri–St. Louis. [URL: https://www.umsl.edu/services/safety/files/pdfs/triphenylmethanol-1.pdf]

- The Grignard Reaction. University of Wisconsin-River Falls. [URL: https://www.uwrf.edu/CHEM/assets/File/25_Grignard_Reaction_2016.pdf]

- Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate. BenchChem. [URL: https://www.benchchem.

- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]